molecular formula C8H4Cl2N2OS B2763607 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether CAS No. 338421-13-9

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Cat. No. B2763607
CAS RN: 338421-13-9
M. Wt: 247.09
InChI Key: RDXJBVVFTMKOFS-UHFFFAOYSA-N
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Description

“2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is a chemical compound with the molecular formula C8H4Cl2N2OS . It is a derivative of the thiadiazole group of compounds . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents .


Molecular Structure Analysis

The molecular structure of “2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is based on the thiadiazole ring, which is a bioisostere of pyrimidine . This allows thiadiazole derivatives to disrupt processes related to DNA replication .

Scientific Research Applications

Anticancer Potential

The synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has led to investigations into its anticancer properties. Researchers have evaluated its effects on cancer cell lines, such as MCF-7 cells. Preliminary studies suggest that this compound may exhibit promising activity against cancer cells .

Antimicrobial Activity

The same compound has been explored for its antimicrobial potential. It shows promise in inhibiting the growth of various microorganisms, including bacteria and fungi. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for novel antimicrobial agents .

Antioxidant Properties

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether possesses antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound’s antioxidant potential makes it relevant for applications in health and disease prevention .

Immunostimulating Effects

Some derivatives of this compound have been identified as immunostimulants. Immunostimulators enhance the immune response, potentially aiding in the treatment of immune-related disorders or as adjuvants in vaccines. Further research is needed to explore this aspect fully .

Drug Development

Researchers have synthesized related compounds with simpler structures while maintaining the central 2-aminothiazole core. These simplified molecules exhibit more suitable drug-like properties. Such modifications pave the way for potential drug development based on the 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether scaffold .

Macrofilaricides for Filarial Infections

In a related context, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as novel macrofilaricides for treating human filarial infections. While not directly the same compound, this research highlights the broader interest in thiadiazole derivatives for combating parasitic diseases .

Future Directions

Thiadiazole derivatives, including “2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether”, have potential as antitumor agents . Future research could focus on further exploring this potential, as well as investigating other possible applications of these compounds.

properties

IUPAC Name

5-(2,4-dichlorophenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXJBVVFTMKOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

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